molecular formula C20H17N3O3S B11321882 6,7-dimethyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide

6,7-dimethyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide

Cat. No.: B11321882
M. Wt: 379.4 g/mol
InChI Key: KLYBZQQOTAYRJD-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromene core, which is a benzopyran derivative, and is substituted with various functional groups including a pyrazole ring and a thiophene moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine under appropriate conditions to form the desired amide linkage. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent control of reaction parameters. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

6,7-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid: Shares the chromene core but lacks the pyrazole and thiophene substituents.

    1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine: Contains the pyrazole and thiophene moieties but lacks the chromene core.

Uniqueness

6,7-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of a chromene core with pyrazole and thiophene substituents, which may confer distinct biological activities and chemical properties compared to its individual components or other similar compounds.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

6,7-dimethyl-4-oxo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C20H17N3O3S/c1-12-8-15-16(24)10-18(26-17(15)9-13(12)2)20(25)22-19-5-6-21-23(19)11-14-4-3-7-27-14/h3-10H,11H2,1-2H3,(H,22,25)

InChI Key

KLYBZQQOTAYRJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=NN3CC4=CC=CS4

Origin of Product

United States

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